Holmium(III)-acetat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

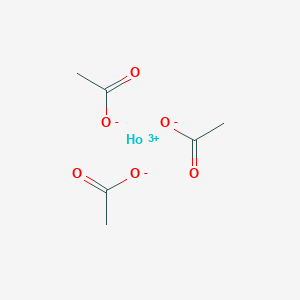

Holmium(3+) acetate, also known as holmium(III) acetate, is the acetate salt of the rare earth element holmium. It has the chemical formula Ho(CH₃COO)₃ and is typically found in a crystalline form. This compound is soluble in water and is known for its pale-yellow color. Holmium(3+) acetate is used in various applications, including the manufacture of ceramics, glass, phosphors, and as a dopant in garnet lasers .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Holmium(3+) acetate as a precursor for holmium oxide : Holmium acetate serves as an effective precursor for synthesizing holmium oxide (Ho2O3). The decomposition process involves thermal treatments that lead to the formation of nanostructured holmium oxide, which is characterized by its high electrical conductivity and catalytic properties. Studies have shown that holmium oxide exhibits dual functionality as a catalyst, facilitating dehydration and dehydrogenation reactions at elevated temperatures .

Table 1: Thermal Decomposition Characteristics of Holmium Acetate

| Temperature (°C) | Phase Transition | Observations |

|---|---|---|

| 150 | Dehydration | Complete dehydration of holmium acetate |

| 500 | Formation of Ho2O3 | Nanocrystalline phase detected |

| 700 | Stabilization | High-resistivity characteristics observed |

Materials Science

Nanostructured Materials : Holmium acetate is utilized in the synthesis of nanostructured materials, particularly in the production of nanoparticles for various applications, including electronics and optoelectronics. The controlled thermal decomposition of holmium acetate facilitates the creation of uniform nanoparticles that can be used in thin films and coatings .

Case Study: Synthesis of Holmium Phosphate Nanoparticles : Research has demonstrated that holmium acetate can be used to produce holmium phosphate nanoparticles (HoPO4). These nanoparticles have been investigated for their potential as negative contrast agents in magnetic resonance imaging (MRI). The study highlighted their favorable characteristics, such as high relaxivity values, making them suitable for enhanced imaging applications .

Medical Applications

Therapeutic Uses : Holmium isotopes, particularly 166Ho, are employed in targeted radionuclide therapies for treating malignancies. The use of holmium acetate in formulating therapeutic microspheres has shown promising results in clinical studies, demonstrating significant tumor volume reduction in patients with various cancers .

Table 2: Summary of Clinical Findings on Holmium-based Therapies

| Study Reference | Patient Population | Treatment Outcome |

|---|---|---|

| Kim et al. (2006) | Small hepatocellular carcinoma | Complete tumor necrosis in 80.8% |

| Huh et al. (2005) | Recurrent cystic brain tumors | Positive response in 70% |

Electrochemical Applications

Recent studies have explored the electrochemical properties of holmium ions derived from holmium acetate. These investigations reveal that holmium exhibits favorable electrochemical activity on glassy carbon electrodes, highlighting its potential use in sensors and energy storage devices .

Wirkmechanismus

Target of Action

Holmium(3+) acetate, the acetate salt of holmium, primarily targets the lanthanide series of the periodic table . It is used in the manufacture of ceramics, glass, phosphors, metal halide lamps, and as a dopant in garnet lasers . It is also used in nuclear reactors to keep the chain reaction in check .

Mode of Action

The mode of action of Holmium(3+) acetate involves its interaction with its targets, leading to various changes. For instance, in the context of nuclear reactors, Holmium(3+) acetate helps control the chain reaction . The coordination geometry of Holmium(3+) acetate complexes is crucial in its interactions . The coordination of each acetylacetonate ligand is dependent on the presence of other ligands, revealing an asymmetric chelation motif in some of the complexes .

Biochemical Pathways

Holmium(3+) acetate affects various biochemical pathways. As an acetate salt, it plays a role in the metabolism of acetic acid . Acetate, whether derived from the diet or from fermentation in the colon, has been implicated in a range of health benefits . Acetate is also generated in and released from various tissues including the intestine and liver, and is generated within all cells by deacetylation reactions .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of Holmium(3+) acetate’s action are diverse. For example, in the context of radionuclide therapies for the treatment of malignancies, microspheres containing radioactive Holmium(3+) acetate are employed . The beta-minus particles emitted by the radioactive holmium can be used to kill tumor cells .

Action Environment

The action, efficacy, and stability of Holmium(3+) acetate can be influenced by various environmental factors. For instance, its physical properties can change with temperature . Holmium(3+) acetate hemihepthydate decomposes at 105 °C, forming into a hemihydrate, further decomposing at 135 °C into an anhydride . Further adding heat will form Ho(OH)(CH3COO)2, HoO(CH3COO) then Ho2O2CO3, forming holmium oxide at 590 °C .

Vorbereitungsmethoden

Holmium(3+) acetate can be synthesized through several methods:

Dissolution of Holmium Oxide in Acetic Acid: The most common method involves dissolving holmium oxide (Ho₂O₃) in hot acetic acid.

Reaction with Holmium Hydroxide or Carbonate: Holmium(3+) acetate can also be prepared by reacting holmium hydroxide (Ho(OH)₃) or holmium carbonate (Ho₂(CO₃)₃) with acetic acid.

Analyse Chemischer Reaktionen

Vergleich Mit ähnlichen Verbindungen

Holmium(3+) acetate can be compared with other rare earth metal acetates, such as:

Dysprosium(3+) acetate (Dy(CH₃COO)₃): Similar to holmium(3+) acetate, dysprosium(3+) acetate is used in the manufacture of ceramics and as a dopant in various applications.

Erbium(3+) acetate (Er(CH₃COO)₃): Erbium(3+) acetate is used in similar applications, including the manufacture of glass and ceramics.

Lanthanum(3+) acetate (La(CH₃COO)₃): Lanthanum(3+) acetate is used in the production of catalysts and in various industrial applications.

Holmium(3+) acetate is unique due to its specific applications in therapeutic microspheres for radionuclide therapy and its high magnetic susceptibility, which makes it useful in imaging techniques .

Eigenschaften

CAS-Nummer |

25519-09-9 |

|---|---|

Molekularformel |

C2H4HoO2 |

Molekulargewicht |

224.98 g/mol |

IUPAC-Name |

acetic acid;holmium |

InChI |

InChI=1S/C2H4O2.Ho/c1-2(3)4;/h1H3,(H,3,4); |

InChI-Schlüssel |

QMLCWJXHEAJHMT-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ho+3] |

Kanonische SMILES |

CC(=O)O.[Ho] |

Key on ui other cas no. |

25519-09-9 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.